molecular formula C9H7ClO B13601145 1-(2-Chlorophenyl)prop-2-en-1-one CAS No. 89638-23-3

1-(2-Chlorophenyl)prop-2-en-1-one

Katalognummer: B13601145
CAS-Nummer: 89638-23-3
Molekulargewicht: 166.60 g/mol
InChI-Schlüssel: GAQRZTCWAYLSKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones, which are α,β-unsaturated ketones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The structure of this compound consists of a chlorophenyl group attached to a prop-2-en-1-one moiety, making it a valuable compound in both organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its potential for various substitution reactions, making it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

89638-23-3

Molekularformel

C9H7ClO

Molekulargewicht

166.60 g/mol

IUPAC-Name

1-(2-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2

InChI-Schlüssel

GAQRZTCWAYLSKR-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.